molecular formula C13H8N2O5S B5197309 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide CAS No. 132636-65-8

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B5197309
CAS No.: 132636-65-8
M. Wt: 304.28 g/mol
InChI Key: SATYGHGPOCYZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is a chemical compound belonging to the benzothiazole family This compound is characterized by the presence of a nitrophenoxy group attached to the benzothiazole ring, which is further substituted with a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide typically involves the reaction of 4-nitrophenol with 1,2-benzothiazole 1,1-dioxide. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenoxy group can be displaced by nucleophiles, leading to the formation of different substituted benzothiazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF at reflux temperature.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazole derivatives.

    Reduction: 3-(4-aminophenoxy)-1,2-benzothiazole 1,1-dioxide.

    Oxidation: Oxidized benzothiazole derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide: Similar structure but with a methoxy group instead of a nitro group.

    3-(4-chlorophenoxy)-1,2-benzothiazole 1,1-dioxide: Contains a chlorine atom in place of the nitro group.

    3-(4-aminophenoxy)-1,2-benzothiazole 1,1-dioxide: Formed by the reduction of the nitro group to an amino group.

Uniqueness

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This influences the compound’s reactivity and potential biological activities, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5S/c16-15(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)14-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATYGHGPOCYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385660
Record name 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132636-65-8
Record name 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.